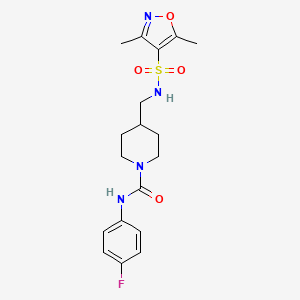

4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O4S/c1-12-17(13(2)27-22-12)28(25,26)20-11-14-7-9-23(10-8-14)18(24)21-16-5-3-15(19)4-6-16/h3-6,14,20H,7-11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLKPLKDRXCMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring. The introduction of a sulfonamide group enhances its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Chemical Structure

- Molecular Formula : C16H20FN3O3S

- Molecular Weight : 353.41 g/mol

Antimicrobial Properties

Sulfonamides, including those derived from isoxazole, are known for their antibacterial properties. The compound's sulfonamide moiety inhibits bacterial growth by interfering with folic acid synthesis. Studies indicate that derivatives of 3,5-dimethylisoxazole exhibit a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria .

Antitumor Activity

Recent research has highlighted the compound's potential as an antitumor agent. For instance, derivatives have shown efficacy against various cancer cell lines, including colorectal and pancreatic cancer. In vitro studies demonstrated significant inhibition of cell proliferation with IC50 values in the low micromolar range .

Table 1: Antitumor Activity Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HCT116 (Colorectal) | 2.1 | BRD4 inhibition |

| B | Mia-capa2 (Pancreatic) | 1.8 | Apoptosis induction |

| C | BxPc3 (Pancreatic) | 2.5 | Cell cycle arrest |

The biological activity of this compound largely stems from its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound acts as an enzyme inhibitor by binding to active sites, preventing substrate interactions.

- Epigenetic Modulation : It has been identified as a bivalent inhibitor of BRD4, a protein involved in regulating gene expression related to cancer progression . This interaction suggests a role in epigenetic therapies.

Case Studies

- Colorectal Cancer Study : A study conducted on various derivatives showed that the compound significantly inhibited the growth of HCT116 cells through BRD4 inhibition, which is crucial for tumor growth regulation .

- Antimicrobial Efficacy : In vitro tests revealed that compounds similar to this compound effectively reduced bacterial counts in both gram-positive and gram-negative strains .

Q & A

Q. What are the key synthetic steps for preparing 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the piperidine-carboxamide core via coupling of 4-fluorophenyl isocyanate with a piperidine derivative under basic conditions (e.g., using triethylamine in dichloromethane) .

- Step 2 : Introduction of the sulfonamide group by reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with a piperidine-methyl intermediate. This step often employs coupling agents like EDC/HOBt or DCC to enhance yield .

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water .

Q. How is the compound structurally characterized?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the piperidine ring conformation, sulfonamide linkage, and fluorophenyl substitution. Key signals include aromatic protons (δ 7.2–7.6 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and carboxamide groups) .

Q. What are the hypothesized biological targets of this compound?

- Methodological Answer : Based on structural analogs, potential targets include:

- Carbonic Anhydrase Isozymes : The sulfonamide group acts as a zinc-binding motif, common in inhibitors like acetazolamide .

- Kinases or GPCRs : The piperidine-fluorophenyl moiety may interact with hydrophobic binding pockets in inflammatory or oncogenic pathways .

- Validation : Use enzyme inhibition assays (e.g., fluorescence-based) and molecular docking to confirm target engagement .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and stoichiometry (1.2–2.0 eq. sulfonyl chloride) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while improving yield by 15–20% .

- Table 1 : Example Optimization Data

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, RT, 12h | 65 | 95% |

| THF, 0°C, 24h | 50 | 88% |

| Microwave, DMF | 80 | 98% |

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), solubility, and CYP450 inhibition .

- Molecular Dynamics Simulations : Assess binding stability to carbonic anhydrase IX (e.g., RMSD < 2.0 Å over 100 ns) .

- Docking Studies : Compare binding poses with co-crystallized inhibitors (e.g., PDB ID 4C2) to validate interactions .

Q. How to resolve contradictions in reported biological activity across assays?

- Methodological Answer :

- Assay Validation : Confirm target specificity using knockout cell lines or isoform-selective inhibitors (e.g., CA IX vs. CA II) .

- Meta-Analysis : Compare IC values across studies, adjusting for variables like buffer pH (critical for sulfonamide ionization) .

- Dose-Response Curves : Use Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms .

Q. What strategies improve the compound’s stability in physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis at pH > 8 .

- Prodrug Design : Mask the sulfonamide as a tert-butyl ester to enhance oral bioavailability .

- Lyophilization : Stabilize the compound for long-term storage in lyophilized form .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

- Methodological Answer :

- Core Modifications : Replace the fluorophenyl group with chlorophenyl or methoxyphenyl to assess electronic effects .

- Side Chain Variations : Introduce methyl or ethyl groups to the piperidine ring to probe steric tolerance .

- Table 2 : Example SAR Data

| Modification | IC (CA IX, nM) |

|---|---|

| 4-Fluorophenyl (parent) | 15 ± 2 |

| 4-Chlorophenyl | 8 ± 1 |

| 4-Methoxyphenyl | 45 ± 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.